molecular formula C14H19N3O4S B14874095 N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide

Cat. No.: B14874095
M. Wt: 325.39 g/mol
InChI Key: MRXDHRJVYBYUQD-UHFFFAOYSA-N
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Description

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a phenyl group attached to a piperidine ring, along with an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide typically involves nucleophilic and amidation reactions. The starting materials include 3-(1,1-dioxidoisothiazolidin-2-yl)phenylamine and isopropyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may target cyclin-dependent kinases, which play a crucial role in cell cycle regulation. The binding of the compound to these targets can modulate their activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
  • N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide
  • N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide

Uniqueness

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide is unique due to its specific structural features, such as the presence of both an oxalamide and a dioxidoisothiazolidin moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19N3O4S

Molecular Weight

325.39 g/mol

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N'-propan-2-yloxamide

InChI

InChI=1S/C14H19N3O4S/c1-10(2)15-13(18)14(19)16-11-5-3-6-12(9-11)17-7-4-8-22(17,20)21/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,15,18)(H,16,19)

InChI Key

MRXDHRJVYBYUQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O

Origin of Product

United States

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